molecular formula C20H27NO4S2 B3220899 4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203362-67-7

4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B3220899
CAS No.: 1203362-67-7
M. Wt: 409.6
InChI Key: FFRBHXWBVRRDBS-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-methylpropoxy substituent on the benzene ring and a tetrahydropyran (oxan-4-yl) scaffold linked to a thiophene moiety.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S2/c1-16(2)14-25-17-5-7-18(8-6-17)27(22,23)21-15-20(9-11-24-12-10-20)19-4-3-13-26-19/h3-8,13,16,21H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRBHXWBVRRDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzene sulfonamide derivative, followed by the introduction of the oxane and thiophene rings through various organic reactions. Common reagents used in these reactions include sulfonyl chlorides, oxiranes, and thiophene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the final product. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the sulfonamide backbone , substituent groups , or heterocyclic moieties . Below is a detailed comparison:

Substituent Variations on the Benzene Ring

  • 2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide ():

    • Key Difference : The benzene ring has a 2-fluoro group instead of 2-methylpropoxy.
    • Impact : The electron-withdrawing fluorine atom enhances polarity and may improve binding to targets requiring electronegative interactions (e.g., kinase ATP-binding pockets). However, the lack of a bulky 2-methylpropoxy group could reduce membrane permeability compared to the target compound .
  • N-(4-Methoxyphenyl)benzenesulfonamide (): Key Difference: A smaller methoxy group replaces the 2-methylpropoxy chain. However, reduced bulkiness may diminish steric effects critical for selective target binding .

Modifications in the Heterocyclic Moieties

  • N-(Oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide ():

    • Key Difference : The sulfonamide is replaced with an acetamide group.
    • Impact : Acetamide derivatives generally exhibit weaker hydrogen-bonding capacity compared to sulfonamides, which could reduce binding affinity to enzymes like carbonic anhydrase or tyrosine kinases. The propane-2-sulfonyl group introduces additional steric hindrance .
  • 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide ():

    • Key Difference : A trifluoromethylphenyl group replaces the oxane-thiophene system.
    • Impact : The trifluoromethyl group’s strong electron-withdrawing nature enhances metabolic stability but may reduce solubility. The absence of the oxane ring eliminates conformational constraints present in the target compound .

Tautomeric and Functional Group Variations

  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones ():
    • Key Difference : These analogs incorporate a triazole-thione core instead of a sulfonamide.
    • Impact : The thione group enables tautomerism, which can alter electronic properties and binding modes. Triazole rings often enhance metabolic stability but may reduce flexibility compared to sulfonamides .

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight logP (Predicted) Key Substituents Potential Biological Activity
Target Compound ~423.5 ~3.2 2-Methylpropoxy, Thiophene-oxane Kinase inhibition, Antimicrobial
2-Fluoro Analog () ~385.4 ~2.8 2-Fluoro, Thiophene-oxane Kinase inhibition (enhanced polarity)
N-(4-Methoxyphenyl)sulfonamide () ~277.3 ~1.9 Methoxy Antimicrobial, Anti-inflammatory
Acetamide Derivative () ~434.5 ~3.5 Acetamide, Propane-2-sulfonyl Enzyme inhibition (reduced H-bonding)

Key Observations :

  • Thiophene-oxane systems (target compound and ) provide rigid conformational constraints, which may enhance selectivity for specific biological targets.
  • Sulfonamide vs. Acetamide : Sulfonamides generally exhibit stronger hydrogen-bonding interactions, making them more potent in enzyme inhibition .

Biological Activity

4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties and potential biological applications. This compound features a sulfonamide group, an oxane ring, and a thiophene ring, which contribute to its diverse biological activities.

Chemical Structure and Properties

The IUPAC name for this compound is this compound, with the following chemical formula:

PropertyValue
Molecular FormulaC20H27NO4S2
Molecular Weight405.56 g/mol
CAS Number1203362-67-7

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized that it may inhibit the activity of certain enzymes involved in inflammatory processes or cancer progression. The presence of the sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is essential for nucleic acid synthesis. Studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that compounds with thiophene and sulfonamide moieties may exhibit anticancer properties. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, certain thiophene derivatives have been linked to the inhibition of cancer cell migration and invasion.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives similar to this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that compounds containing thiophene rings showed promise in reducing cell viability through apoptosis induction. The study highlighted the potential of such compounds as lead candidates for further development in cancer therapeutics.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other related compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer Activity
4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)...ModeratePromising
SulfanilamideHighLow
Thiophene sulfonamide derivativeHighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

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